molecular formula C15H22N2 B12831095 rel-(1R,5S)-3-benzyl-3-azabicyclo[3.3.1]nonan-9-amine

rel-(1R,5S)-3-benzyl-3-azabicyclo[3.3.1]nonan-9-amine

Cat. No.: B12831095
M. Wt: 230.35 g/mol
InChI Key: YMIGMRDJEJTYKY-YIONKMFJSA-N
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Description

rel-(1R,5S)-3-benzyl-3-azabicyclo[3.3.1]nonan-9-amine: is a bicyclic amine compound characterized by its unique structure, which includes a benzyl group attached to a bicyclo[331]nonane framework

Preparation Methods

The synthesis of rel-(1R,5S)-3-benzyl-3-azabicyclo[3.3.1]nonan-9-amine typically involves the following steps:

Mechanism of Action

The mechanism of action of rel-(1R,5S)-3-benzyl-3-azabicyclo[3.3.1]nonan-9-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s bicyclic structure allows it to fit into binding sites, modulating the activity of these targets and influencing biological pathways .

Comparison with Similar Compounds

rel-(1R,5S)-3-benzyl-3-azabicyclo[3.3.1]nonan-9-amine can be compared with other similar compounds, such as:

These comparisons highlight the unique features of this compound, such as its specific substitution pattern and bicyclic structure, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C15H22N2

Molecular Weight

230.35 g/mol

IUPAC Name

(1S,5R)-3-benzyl-3-azabicyclo[3.3.1]nonan-9-amine

InChI

InChI=1S/C15H22N2/c16-15-13-7-4-8-14(15)11-17(10-13)9-12-5-2-1-3-6-12/h1-3,5-6,13-15H,4,7-11,16H2/t13-,14+,15?

InChI Key

YMIGMRDJEJTYKY-YIONKMFJSA-N

Isomeric SMILES

C1C[C@@H]2CN(C[C@H](C1)C2N)CC3=CC=CC=C3

Canonical SMILES

C1CC2CN(CC(C1)C2N)CC3=CC=CC=C3

Origin of Product

United States

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